The synthesis of 1-(5-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one can be achieved through several synthetic routes. A common method involves:
In industrial settings, continuous flow reactors may be used to optimize reaction conditions, enhancing yield and efficiency through precise control over temperature, pressure, and reagent addition.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈N₂O |
Molecular Weight | 206.28 g/mol |
IUPAC Name | 1-[5-methyl-6-(propylamino)pyridin-3-yl]propan-1-one |
InChI | InChI=1S/C12H18N2O/c1-4-6H2,1-3H3,(H,13,14) |
InChI Key | YHYPCWOTCCAOFW-UHFFFAOYSA-N |
Canonical SMILES | CCCNC1=NC=C(C=C1C)C(=O)CC |
1-(5-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one undergoes various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Sodium methoxide | Methanol |
The key products from these reactions include:
The compound exhibits typical characteristics of organic molecules:
Key chemical properties include:
The compound's stability under various conditions (e.g., light, heat) is crucial for its application in research. It should be stored in a cool, dry place away from strong oxidizing agents to prevent degradation.
1-(5-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one has diverse applications in scientific research:
These applications highlight its significance in advancing both fundamental research and practical applications within medicinal chemistry .
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7